4-Bromo-1,2-benzothiazol-3-one
Description
Historical Development and Significance of the Benzothiazolone Scaffold in Chemical Research
The study of benzothiazoles began in the late 19th century, and since then, these compounds have become recognized as a "privileged scaffold" in medicinal chemistry. wjahr.comresearchgate.net The benzothiazole (B30560) core, consisting of a benzene (B151609) ring fused with a five-membered ring containing nitrogen and sulfur atoms, is a structural feature in numerous biologically active molecules. nih.govderpharmachemica.com Derivatives of the benzothiazole scaffold have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govnih.govjchemrev.com
The 1,2-benzisothiazol-3(2H)-one substructure, in particular, has been identified as a valuable template for developing new therapeutic agents. researchgate.net Research has shown that compounds based on this scaffold can exhibit potent and broad-spectrum antifungal activity. researchgate.net The versatility and synthetic accessibility of the benzothiazolone core continue to attract significant attention from researchers aiming to develop novel compounds with specific biological functions. wjahr.comresearchgate.net The structural diversity achievable through substitution on the benzothiazole ring system allows for extensive exploration of structure-activity relationships (SAR), which is crucial for modern drug discovery. jchemrev.comresearchgate.net
Importance of Halogen Substituents in Heterocyclic Chemistry
Heterocyclic compounds are organic molecules containing at least one atom other than carbon within a ring structure. sigmaaldrich.com The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto these rings is a common and powerful strategy in synthetic and medicinal chemistry. sigmaaldrich.comresearchgate.net Halogens can significantly alter a molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability. researchgate.net
These modifications can, in turn, influence the compound's biological activity. researchgate.net Halogen atoms can act as effective bioisosteres for other functional groups and can form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity to biological targets like enzymes. Electrophilic halogen atoms can also activate molecules for further reactions, making halogenated heterocycles valuable intermediates in the synthesis of more complex structures. mdpi.com The "halogen dance" reaction, a migration of a halide on a heterocyclic ring, is another tool that allows access to structures that would otherwise be difficult to synthesize. tuwien.at Specifically, attaching a bromine atom, as in 4-Bromo-1,2-benzothiazol-3-one, can enhance the biological profile of the parent molecule.
Current Research Landscape and Knowledge Gaps for this compound
While the parent 1,2-benzisothiazol-3(2H)-one scaffold has been explored for its biological activities, particularly as an antifungal agent researchgate.net, specific and detailed research focused exclusively on this compound is not extensively reported in the available scientific literature. Much of the existing research on bromo-benzothiazoles focuses on different isomers, such as 2-amino-4-bromobenzothiazole (B1271170) derivatives. nih.govsigmaaldrich.com
The primary knowledge gap is the absence of dedicated studies on the synthesis, characterization, and biological evaluation of this compound. There is a lack of published data for this specific compound, as indicated by the properties in the table below, which are largely theoretical or based on the parent structure. Research on related compounds, such as other substituted 1,2-benzisothiazol-3(2H)-ones, suggests that the 4-bromo derivative could possess interesting biological properties, but this remains to be experimentally verified. researchgate.net The specific influence of the bromine atom at the 4-position on the scaffold's antifungal or other potential activities has not been systematically investigated.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Compound Name | This compound |
| Parent Scaffold | 1,2-Benzisothiazol-3(2H)-one |
| Molecular Formula | C₇H₄BrNOS |
| Molecular Weight | 230.08 g/mol |
| Appearance | Data Not Available |
| Melting Point | Data Not Available |
| Solubility | Data Not Available |
Note: Data for this compound is largely theoretical due to a lack of specific experimental studies. The molecular formula and weight are calculated based on its structure.
Aims and Scope of Comprehensive Academic Research on the Compound
Given the significance of the benzothiazolone scaffold and the modulatory effects of halogenation, comprehensive academic research on this compound is warranted. The primary aims of such research should include:
Synthesis and Characterization: Developing and optimizing a selective and efficient synthetic route to produce high-purity this compound. wjahr.comgoogle.com This would be followed by thorough structural confirmation and characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. nih.govmdpi.com
Biological Screening: Conducting extensive in vitro screening to evaluate the compound's biological activity profile. Based on the known properties of the parent scaffold, initial efforts could focus on antifungal and antimicrobial assays. nih.govresearchgate.net The scope could be expanded to include anticancer, anti-inflammatory, and enzyme inhibition studies. nih.govacs.org
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related analogues with variations in the position and type of halogen substituent to establish clear SARs. This would provide valuable insights for designing future compounds with enhanced potency and selectivity. researchgate.net
Computational Modeling: Employing molecular docking and other computational methods to predict the compound's interactions with potential biological targets. nih.govmdpi.com These theoretical studies can help elucidate its mechanism of action and guide the design of more effective derivatives.
Fulfilling these research aims would close the current knowledge gap and determine the potential of this compound as a lead compound in medicinal chemistry or as a functional building block in materials science.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,2-Benzisothiazol-3(2H)-one |
| 2-Amino-4-bromobenzothiazole |
| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide |
| 4-bromobenzo[1,2-d:4,5-d′]bis( tandfonline.comnih.govjchemrev.comthiadiazole) |
| 4-bromo-1-diethylaminomethyl-1H-indole-2,3-dione |
| 2-(Alkylthio)benzaldehyde |
| 2-(Alkylthio)benzaldehyde oxime |
| 2-Halobenzonitrile |
| 2-(Alkylthio)benzonitrile |
| Thiosalicylic acid |
| 2-(Methylthio)benzoyl chloride |
| 2-(Methylthio)benzamide |
| 2-(Methylsulfinyl)benzamide |
| N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
| 2-Amino-5-fluorobenzothiazole |
| Ethyl chloroformate |
| 2-Amino-6-methoxy benzothiazole |
| Propargyl bromide |
| 4-Nitrobenzoic acid |
| 2-Ethoxycarbonyl-imidazo benzothiazole |
| Ethyl 2-bromo-2-oxoacetate |
| 4-(Prop-2-yn-1-yloxy)benzaldehyde |
| Isoniazide |
| 3,5-Dinitrophenylhydrazine |
| Thiosemicarbazide |
| Propargyl bromide |
| p-Hydroxybenzaldehyde |
| Benzohydrazide |
| Oleanolic acid |
| 4-Chloro-1-dimethylaminomethyl-3-(6-methyl-benzothiazol-2-ylimino)-1,3-dihydroindol-2-one |
| 3-{4-(5-Mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one |
| N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide |
| N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-bromo-5-chlorophenyl)sulfonyl)piperidine-4-carboxamide |
| N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((4-bromo-2,6-dichlorophenyl)sulfonyl)piperidine-4-carboxamide |
| 2,5-Diaminobenzene-1,4-dithiol |
| Dimethyl-4-bromo-1-(substituted benzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylates |
| Fluconazole |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQSWWBPKMUEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 1,2 Benzothiazol 3 One and Its Structural Analogs
Established Synthetic Routes to the 1,2-Benzothiazolone Core
Several well-documented synthetic pathways have been developed for the formation of the 1,2-benzothiazolone scaffold. These routes often involve cyclization reactions of appropriately substituted benzene (B151609) derivatives.
Cyclization Reactions of 2-Mercaptobenzamide Derivatives
A primary and frequently utilized method for constructing the 1,2-benzothiazolone core involves the intramolecular cyclization of 2-mercaptobenzamide precursors. This approach is valued for its directness in forming the key N-S bond. In a notable example, a copper(I)-catalyzed intramolecular N-S bond formation was developed, utilizing O2 as the oxidant. nih.gov This reaction proceeds through an oxidative dehydrogenative cyclization of 2-mercaptobenzamides, yielding various benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov
| Catalyst | Oxidant | Starting Material | Product | Yield |
| Cu(I) | O2 | 2-Mercaptobenzamides | Benzo[d]isothiazol-3(2H)-ones | Excellent |
Oxidative Cyclization Approaches
Oxidative cyclization represents a significant strategy for the synthesis of benzothiazoles and related structures. These methods often employ an oxidizing agent to facilitate the ring-closure process. For instance, an iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate has been shown to produce N-benzothiazol-2-yl-amides in good yields through C(sp2)-H functionalization and C-S bond formation. organic-chemistry.org Additionally, iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines offers a metal-free approach to synthesizing 2-substituted benzothiazoles. organic-chemistry.org A bioinspired cooperative catalytic system using laccase/DDQ has also been applied for the aerobic oxidative synthesis of benzothiazoles. rsc.org
| Catalyst/Reagent | Oxidant | Starting Material | Key Transformation |
| Iron catalyst | Sodium persulfate | 1-acyl-3-(phenyl)thioureas | C(sp2)-H functionalization and C-S bond formation |
| Iodine | - | 2-(styrylthio)anilines | Intramolecular oxidative cyclization |
| Laccase/DDQ | Air or O2 | 2-aminothiophenols and aldehydes | Aerobic oxidative cyclization |
Synthesis from O-Chlorobenzonitrile Intermediates
The use of ortho-chlorobenzonitrile and its derivatives as starting materials provides another viable route to the 1,2-benzothiazolone core. A patented method describes the reaction of o-chlorobenzonitrile with anhydrous sodium hydrosulfide, followed by acidification to yield o-mercaptobenzonitrile. google.com This intermediate is then reacted with water and chlorine, followed by heating and crystallization to afford the 1,2-benzisothiazolin-3-one crude product, which is further purified. google.com Another approach involves the reaction of a 2-halobenzonitrile with an alkanethiol in the presence of a base to give a 2-(alkylthio)benzonitrile, which is then reacted with a halogenating agent in the presence of water to yield the 1,2-benzisothiazol-3-one. google.com
Ring Transformation Reactions from Precursors
Ring transformation reactions offer an alternative synthetic strategy, wherein a pre-existing heterocyclic ring is converted into the desired 1,2-benzothiazolone structure. An example of this is the oxidative ring-opening of benzothiazole (B30560) derivatives. Under mild oxidative conditions using magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents, benzothiazoles can be converted to acyl aminobenzene sulfonate esters. scholaris.ca While not a direct synthesis of 4-bromo-1,2-benzothiazol-3-one, this demonstrates the potential for ring-opening and subsequent functionalization to access related structures. A unique transformation has been observed during the copper(I)-catalyzed oxidative coupling of 2-aminobenzothiazole (B30445) and terminal alkyne, which leads to the formation of benzothiazine through a proposed ring-opening of the 2-aminobenzothiazole. acs.org
Copper-Catalyzed Tandem Reactions
Copper-catalyzed tandem reactions have emerged as powerful tools for the efficient construction of complex molecules in a single operation. These reactions often involve the formation of multiple bonds in a sequential manner. For the synthesis of related benzothiazine structures, a copper-catalyzed three-component tandem reaction of terminal alkynes, 2-iodophenyl isothiocyanates, and aqueous ammonia (B1221849) has been developed. organic-chemistry.org Furthermore, copper has been shown to mediate the condensation of 2-chloroanilines with dithioesters to provide 2-aryl/2-aroylbenzothiazoles. organic-chemistry.org Copper-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates and phosphites has also been reported for the synthesis of benzo[d] google.comprepchem.comthiazin-2-yl phosphonates. nih.gov
| Catalyst | Reactants | Product |
| Copper | Terminal alkynes, 2-iodophenyl isothiocyanates, aqueous ammonia | 1,4-Benzothiazines |
| Copper | 2-chloroanilines, dithioesters | 2-aryl/2-aroylbenzothiazoles |
| Copper(II) | o-alkynylphenyl isothiocyanates, phosphites | Benzo[d] google.comprepchem.comthiazin-2-yl phosphonates |
Electrochemical Synthesis Approaches
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. These techniques utilize electricity to drive chemical reactions, often avoiding the need for harsh reagents. The electrochemical synthesis of benzothiazoles has been demonstrated from arylthioamides using a flow electrochemical reactor, achieving good to excellent yields. nih.gov Another electrochemical approach involves the intramolecular dehydrogenative C-S bond formation to synthesize benzothiazoles from N-aryl thioamides. rsc.org The electrochemical oxidation of catechols in the presence of benzothiazole-2-thiol has also been studied for the synthesis of new benzothiazole-benzene-1,2-diol derivatives. sid.ir These methods highlight the potential of electrochemistry in constructing the benzothiazole core structure.
Regioselective Bromination Strategies of 1,2-Benzothiazol-3-one (B13843974)
Introducing a bromine atom at the C-4 position of the 1,2-benzothiazol-3-one core requires overcoming the challenges of regioselectivity. The electronic nature of the heterocyclic ring influences the positions susceptible to electrophilic attack, while modern synthetic methods offer alternative routes through directed metalation.
Direct Electrophilic Bromination at C-4
Direct electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. nih.gov The regioselectivity of this reaction on the 1,2-benzothiazol-3-one ring system is dictated by the directing effects of the fused amide and sulfide (B99878) moieties. The electron-withdrawing nature of the carbonyl group and the heteroatoms tends to deactivate the aromatic ring towards electrophilic substitution, often requiring harsh conditions.
While electrophilic substitution on the related 2,1,3-benzothiadiazole (B189464) has been studied, demonstrating that substitution typically occurs at the C4 and C7 positions, specific conditions for the selective bromination of 1,2-benzothiazol-3-one at the C-4 position are not extensively documented in readily available literature. nih.gov Theoretical analysis and experimental verification on similar heterocyclic systems suggest that the use of specific brominating agents and catalysts, such as N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid, could potentially favor substitution at specific positions. nih.govorganic-chemistry.org The reaction outcome is a delicate balance between the activating/deactivating properties of the heterocyclic ring and the steric hindrance at different positions.
Directed Ortho-Metalation and Halogenation
Directed ortho-metalation (DoM) provides a powerful and highly regioselective alternative to classical electrophilic substitution. wikipedia.orgorganic-chemistry.org This strategy utilizes a Directed Metalation Group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate a specific ortho-position, creating a stabilized aryllithium intermediate. baranlab.org This intermediate can then be trapped with an electrophile, in this case, a bromine source.
For the 1,2-benzothiazol-3-one scaffold, the acidic N-H proton would be preferentially removed by the organolithium base. Therefore, this strategy necessitates N-substitution to both protect this site and potentially serve as the DMG. An N-substituted group, such as an N-aryl or N-alkoxycarbonyl moiety, can chelate the lithium cation, directing deprotonation to the adjacent C-7 position. To achieve C-4 functionalization, a different strategy would be required, potentially involving a directing group pre-installed at the C-5 position. The general principle involves the formation of a transient organometallic species that is then quenched.
Table 1: General Conditions for Directed Ortho-Metalation
| Component | Example | Purpose |
|---|---|---|
| Substrate | N-Substituted 1,2-Benzothiazol-3-one | Contains the Directed Metalation Group (DMG) |
| Base | sec-BuLi, n-BuLi, LDA | Deprotonates the position ortho to the DMG |
| Additive | TMEDA | Breaks up alkyllithium aggregates, increasing basicity |
| Solvent | THF, Diethyl ether | Anhydrous, aprotic solvent |
| Temperature | -78 °C | Prevents side reactions and decomposition of the lithiated intermediate |
| Electrophile | Br₂, C₂Br₂Cl₄, NBS | Source of electrophilic bromine to quench the organolithium species |
This table represents a generalized methodology for DoM reactions and its application to the specific synthesis of this compound would depend on the successful implementation of a C-4 directing strategy.
Bromine Incorporation during Cyclization
A highly effective and common strategy for the synthesis of specifically substituted heterocycles is to incorporate the desired substituent at an early stage, prior to the ring-forming cyclization step. This approach avoids issues with regioselectivity on the final heterocyclic system and often utilizes more predictable aromatic substitution reactions on simpler precursors. The synthesis of the 1,2-benzisothiazol-3-one ring can be achieved from various starting materials, including 2-mercaptobenzoic acids or their derivatives. nih.govsigmaaldrich.com By starting with a precursor that already contains a bromine atom at the required position, the final cyclization directly yields this compound. For instance, the cyclization of a 3-bromo-2-sulfenylbenzoyl chloride derivative with an amine would directly furnish the target N-substituted this compound. nih.gov
Synthesis of Precursors and Intermediates Bearing the 4-Bromo Moiety
The success of building the target molecule from brominated precursors hinges on the efficient preparation of these key intermediates. Standard organic transformations are employed to synthesize substituted anilines, benzaldehydes, and other benzoic acid derivatives that serve as the foundational blocks for the final heterocycle.
Preparation of 4-Bromo-Substituted Aniline (B41778) and Benzaldehyde (B42025) Derivatives
The synthesis of precursors for this compound often starts with commercially available brominated aromatics. Key intermediates include aniline and benzaldehyde derivatives where the bromine atom is positioned meta to a functional group that will participate in the cyclization.
For example, the synthesis of 3-bromo-2-nitrobenzaldehyde (B145937) can be achieved through a multi-step sequence starting from 1,3-dibromo-2-nitrobenzene. google.com The nitro group can subsequently be reduced to an amine, providing a 2-amino-3-bromobenzaldehyde (B168341) derivative, a versatile precursor for various heterocyclic syntheses. Similarly, 3-bromo-2-hydroxybenzaldehyde (B158676) is a known compound that can be synthesized or purchased commercially. nih.gov These functionalized aldehydes and anilines serve as platforms for introducing the necessary sulfur-containing group required for the cyclization to the benzisothiazolone ring.
Table 2: Examples of Brominated Precursors
| Precursor Name | CAS Number | Molecular Formula | Use in Synthesis |
|---|---|---|---|
| 2-Amino-4-bromobenzaldehyde | 59278-65-8 | C₇H₆BrNO | Precursor for building the heterocyclic ring with a pre-installed bromine. |
| 4-Amino-2-bromobenzaldehyde | 655248-57-0 | C₇H₆BrNO | Isomeric precursor for related structural analogs. chemicalbook.com |
| 3-Bromo-2-hydroxybenzaldehyde | 1829-33-0 | C₇H₅BrO₂ | Can be converted to a thiol or amine for cyclization. nih.gov |
Functionalization of Aromatic Substrates Prior to Ring Closure
A common retrosynthetic approach involves the functionalization of a simple, readily available brominated aromatic compound. This strategy allows for the introduction of the key thiol and amino/carbonyl functionalities necessary for the construction of the 1,2-benzothiazol-3-one ring.
For instance, a synthetic route could begin with 3-bromobenzoic acid. The position ortho to the carboxylic acid (the C-2 position) can be functionalized to introduce a sulfur-containing group. One method involves ortho-lithiation of a protected 3-bromobenzoic acid, followed by quenching with a sulfur electrophile. Alternatively, a 2-amino-3-bromobenzoic acid can be synthesized and then converted into the corresponding 2-mercapto derivative via diazotization followed by reaction with a sulfur source. Once the 3-bromo-2-mercaptobenzoic acid intermediate is obtained, it can be converted to an activated form, such as a thioacyl chloride, which upon reaction with ammonia or a primary amine, followed by oxidative cyclization, yields the desired this compound. nih.gov This precursor-based approach ensures that the bromine atom is unambiguously located at the C-4 position of the final product.
Modern and Sustainable Synthesis Techniques
Recent advancements in synthetic organic chemistry have emphasized the development of environmentally benign and efficient methodologies. Techniques such as microwave and ultrasound assistance, along with the use of novel catalysts, have been pivotal in improving the synthesis of heterocyclic compounds like this compound.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.govbeilstein-journals.org The application of microwave irradiation in the synthesis of benzisothiazolinone cores has been demonstrated to be effective.
A notable example is the copper-catalyzed synthesis of benzo[d]isothiazol-3(2H)-ones from 2-iodobenzamides and elemental sulfur (S₈). In a 2019 study by Liu and colleagues, this transformation was efficiently carried out using copper(II) bromide (CuBr₂) as the catalyst under microwave irradiation. nih.gov This approach facilitates the crucial C–S bond formation and subsequent intramolecular N–S bond cyclization necessary to form the benzisothiazolinone ring. Microwave heating provides rapid and uniform heating of the reaction mixture, which is particularly beneficial for reactions in polar solvents like DMF or NMP, significantly reducing the time required for the synthesis. biotage.com
The general advantages of microwave-assisted synthesis in heterocyclic chemistry are well-documented and include:
Rate Enhancement: Reactions can be completed in minutes rather than hours. uns.ac.id
Improved Yields: Higher temperatures and pressures can be safely achieved, often leading to better conversion rates.
Energy Efficiency: Direct heating of the reaction vessel and its contents is more energy-efficient than conventional oil baths. nih.gov
While the specific application to a 4-bromo substituted precursor was not detailed in the available literature, this methodology represents a key modern technique for constructing the core scaffold.
Sonochemistry, the application of ultrasound to chemical reactions, provides a valuable green chemistry approach. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with transient high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. scispace.com
Ultrasound has been successfully employed in the synthesis of various related heterocyclic systems, suggesting its potential for the synthesis of this compound. For instance, ultrasound irradiation has been used to promote the efficient, solvent-free synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and various aldehydes. core.ac.uk Similarly, the rapid synthesis of quinazolinones from o-aminobenzamides and aldehydes has been achieved under ambient conditions using ultrasound, obviating the need for metal catalysts. arkat-usa.org Another study demonstrated the ultrasound-assisted synthesis of azetidinone derivatives via a [2+2] cycloaddition reaction, highlighting the broad applicability of this technique. nih.gov
These examples strongly suggest that an ultrasound-assisted approach could be effectively applied to the cyclization of precursors like 2-bromo-thiobenzamides to yield this compound, offering benefits such as:
Shorter reaction times.
Milder reaction conditions (often at room temperature).
Improved yields and product purity.
Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. For the synthesis of this compound, both palladium and manganese catalysts have shown significant promise.
Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. While a direct palladium-catalyzed cyclization to form the this compound core is not extensively documented, palladium catalysis is crucial for synthesizing advanced precursors and for the derivatization of the bromo-substituted scaffold. mdpi.comnih.gov For example, palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are standard methods for functionalizing bromo-substituted aromatic rings. nih.govmdpi.com This would allow for the introduction of various substituents onto the this compound backbone, creating a library of diverse compounds. Furthermore, palladium-catalyzed intramolecular C-H functionalization and annulation strategies are powerful methods for constructing various heterocycles and could be conceptually applied to precursors of the target molecule. mdpi.com
Manganese-Catalyzed Reactions: Manganese is an earth-abundant and inexpensive metal, making it an attractive alternative to precious metal catalysts. A significant development in this area is a patented method for preparing 1,2-benzisothiazolin-3-one through the catalytic oxidation of amine compounds. This process utilizes a metal manganese salt or a manganese complex as the catalyst in an oxygen or air environment to effect an oxidative cyclization. google.com This approach is noted for its high efficiency, simple and inexpensive catalyst, and environmentally friendly nature, as it uses oxygen or air as the oxidant. researchgate.net Although the patent describes the synthesis of the parent compound, this catalytic system holds clear potential for the synthesis of the 4-bromo derivative from an appropriately substituted 2-mercaptobenzamide. Other manganese-catalyzed reactions, such as C-H amination and cycloadditions, have also been reported, showcasing the growing utility of manganese in synthesizing complex nitrogen-containing heterocycles. nih.govchemrxiv.orgnih.govresearchgate.net
Synthesis of N-Substituted this compound Derivatives
Modification at the nitrogen atom of the benzisothiazolinone ring is a common strategy to modulate the compound's physicochemical properties and biological activity. N-alkylation and N-acylation are the primary methods for achieving this functionalization.
N-Alkylation: The direct alkylation of the 1,2-benzisothiazol-3-one ring system can be challenging due to the potential for competing O-alkylation. A highly selective method for N-alkylation involves the initial formation of the lithium salt of 1,2-benzisothiazolin-3-one. This salt can then be reacted with an alkylating agent (e.g., alkyl halides like n-butyl bromide) to afford the N-substituted product with high selectivity and in good yield. This method avoids the formation of the O-alkylated isomer, which can be a significant byproduct in reactions using other bases like sodium or potassium salts.
N-Acylation: N-acylation introduces an acyl group onto the nitrogen atom, forming an N-acyl derivative. This is typically achieved by reacting the parent this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The monoacylation of related hydrazine (B178648) precursors is known to occur at the terminal nitrogen, and similar principles can be applied to the benzisothiazolinone nitrogen. mdpi.com This reaction is fundamental for creating a wide range of amide derivatives.
| Reaction Type | Reagents | Key Features |
| N-Alkylation | 1. Lithium base (e.g., n-BuLi) 2. Alkyl halide (R-X) | High selectivity for N-alkylation over O-alkylation. |
| N-Acylation | Acyl chloride or anhydride (RCOCl or (RCO)₂O), Base | Forms N-acyl derivatives (amides). |
This table provides a general overview of N-substitution reactions.
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The this compound scaffold has been successfully incorporated into hybrid structures with other biologically active heterocycles like triazoles and oxadiazoles.
Triazole Hybrids: The 1,2,3-triazole ring is an excellent linker moiety in medicinal chemistry, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." core.ac.ukarkat-usa.orgnih.govbeilstein-journals.org To create a hybrid molecule, the this compound core would first be functionalized with either a terminal alkyne or an azide (B81097) group. This functionalized intermediate can then undergo a CuAAC reaction with a complementary triazole or benzothiazole partner bearing an azide or alkyne, respectively. This modular approach allows for the efficient synthesis of a diverse library of hybrid compounds. researchgate.nettsijournals.comresearchgate.net
Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) ring is another important pharmacophore found in many bioactive compounds. researchgate.netmdpi.comnih.govekb.eg Hybrid molecules incorporating both the 1,2-benzisothiazol-3-one and 1,3,4-oxadiazole rings have been synthesized and evaluated as potent enzyme inhibitors. nih.gov The synthesis of these hybrids typically involves a multi-step sequence. For example, the N-atom of the benzisothiazolinone can be functionalized with a carboxylic acid group. This acid is then coupled with a hydrazide, and the resulting intermediate undergoes a cyclodehydration reaction, often mediated by reagents like p-toluenesulfonyl chloride, to form the 1,3,4-oxadiazole ring. nih.gov
| Hybrid Type | Key Synthetic Strategy | Linker Functionality |
| Triazole Hybrids | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-triazole ring formed in the reaction. |
| Oxadiazole Hybrids | Multi-step synthesis involving hydrazide coupling and cyclodehydration. | Often linked via an N-alkyl chain. |
This table summarizes strategies for creating hybrid molecular architectures.
Computational and Theoretical Investigations of 4 Bromo 1,2 Benzothiazol 3 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules from first principles. These methods are crucial for understanding the intrinsic characteristics of 4-Bromo-1,2-benzothiazol-3-one.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. For molecules like this compound, DFT is employed to determine the most stable three-dimensional arrangement of atoms—the ground state geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei.
A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G* or higher to accurately model the electron distribution. researchgate.net The geometry optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data if available. For the parent compound, 1,2-benzisothiazol-3(2H)-one, computational calculations have been carried out using the B3LYP functional to obtain correlations between structure and energetics. researchgate.net The introduction of a bromine atom at the C4 position is expected to induce subtle changes in the geometry of the fused benzene (B151609) ring due to steric and electronic effects.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For related benzothiazole (B30560) derivatives, the HOMO is often located on the benzothiazole moiety, while the LUMO is situated on other parts of the molecule, facilitating charge transfer. The energy gap provides insights into the charge transfer possibilities within the molecule.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -2.1 |
| Energy Gap (ΔE) | 4.4 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions correspond to areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the MEP surface would likely show a negative potential (red) around the carbonyl oxygen atom, making it a site for electrophilic interaction. The hydrogen atom on the nitrogen and the region around the bromine atom might exhibit a more positive potential (blue), suggesting susceptibility to nucleophilic attack.
Computational methods can accurately predict various spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. For derivatives of 1,2-benzisothiazol-3(2H)-one, the characteristic chemical shifts for the aromatic protons typically appear between δ 7.10 and 8.30 ppm, while the carbonyl carbon is observed around δ 163–165 ppm. nih.gov Theoretical calculations for this compound would help in assigning the specific shifts, accounting for the influence of the bromine substituent.
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated computationally. These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as C=O stretching, C-N stretching, and C-H bending.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. This analysis provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, often corresponding to π → π* or n → π* transitions within the molecule's chromophores.
Conceptual Density Functional Theory (CDFT) Descriptors
Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from the change in energy with respect to the number of electrons. These descriptors offer a quantitative measure of a molecule's stability and reactivity.
Global reactivity descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide a holistic view of the molecule's reactivity.
Ionization Potential (I) and Electron Affinity (A) : These can be approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO.
Chemical Hardness (η) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Chemical Softness (S) : Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.
Electronegativity (χ) : This descriptor measures the molecule's ability to attract electrons and is calculated as χ = (I + A) / 2.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = χ² / (2η).
These descriptors are invaluable for comparing the reactivity of different substituted 1,2-benzisothiazol-3-one derivatives and understanding how modifications, such as the addition of a bromine atom, influence their chemical behavior.
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 2.1 |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 |
| Chemical Softness (S) | 1 / η | 0.45 |
| Electronegativity (χ) | (I + A) / 2 | 4.3 |
| Electrophilicity Index (ω) | χ² / (2η) | 4.20 |
Calculation of Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor)
Computational studies on molecules similar to this compound have utilized local reactivity descriptors to understand their chemical behavior. For instance, in a study on 4-bromo-3-(methoxymethoxy) benzoic acid, descriptors such as ionization energy, hardness, electrophilicity, and condensed Fukui functions were calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. researchgate.net These calculations help in predicting the reactive sites of the molecule. The Frontier Molecular Orbitals (HOMO and LUMO) are crucial in determining the chemical reactivity and kinetic stability of a compound. researchgate.net The energy gap between HOMO and LUMO provides insights into the molecule's susceptibility to nucleophilic and electrophilic attacks. researchgate.net The influence of solvents on these reactivity parameters has also been investigated using models like the Polarizable Continuum Model (PCM), which has shown that solvation can alter the values of these descriptors. researchgate.net
Table 1: Calculated Reactivity Descriptors for a Related Bromo-Substituted Benzene Derivative (Note: Data is for 4-bromo-3-(methoxymethoxy) benzoic acid as a representative example of the methodology.)
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available in abstract |
| LUMO Energy | Data not available in abstract |
| Energy Gap (HOMO-LUMO) | 4.46 eV researchgate.net |
| Ionization Energy | Calculated researchgate.net |
| Hardness | Calculated researchgate.net |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational flexibility of molecules. For derivatives of the 1,2-benzisothiazol-3(2H)-one scaffold, MD simulations have been used to understand their dynamic behavior and stability in different environments. For example, a study on 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (a related compound) revealed the existence of three stable conformers (Sk, Sk', and C) with similar energies, differing in the orientation of the allyl group. core.ac.uk Quantum chemical calculations predicted the Sk form to be the most stable in the gas phase. core.ac.uk However, when trapped in an argon matrix, the more polar C conformer became the most stable form, highlighting the influence of the environment on conformational preference. core.ac.uk
In the context of protein-ligand interactions, MD simulations are used to assess the stability of docked complexes. For a novel quinoline-based iminothiazoline derivative, MD simulations were performed to analyze the stability of its complex with the elastase enzyme. nih.gov The stability of such complexes is often evaluated by calculating the root-mean-square deviation (RMSD) over the simulation time. nih.gov Analysis of parameters like the radius of gyration (RoG), root mean square fluctuation (RMSF), and the number of hydrogen bonds further elucidates the stability and flexibility of the ligand within the protein's active site. nih.gov
Molecular Docking Studies and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interactions between small molecules like this compound and biological macromolecules.
Molecular docking studies have been instrumental in predicting how benzothiazole derivatives bind to the active sites of various proteins. For instance, docking studies of a synthesized (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide against the elastase enzyme predicted a favorable binding affinity with a docking score of -7.4 kcal/mol. nih.gov Similarly, various 1,3-thiazolidin-4-one analogues bearing a benzothiazole moiety were docked against the CYP450 3A4 protein to predict their binding modes. researchgate.net These studies help in visualizing the three-dimensional architecture of the ligand-protein complex and understanding the spatial arrangement of the ligand within the binding pocket.
A crucial outcome of molecular docking is the identification of key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). In the docking study of the aforementioned bromo-benzamide derivative with elastase, a hydrogen bond was identified with the Gln34 residue. nih.gov Furthermore, hydrophobic interactions were observed with residues such as Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, and Leu73. nih.gov The analysis of ligand contact profiles from subsequent molecular dynamics simulations can reveal the most significant and stable interactions. For example, in one study, the amino acid residue ASP164 was found to be occupied by ligand atoms for over 70% of the simulation time, indicating a very stable interaction. nih.gov
Table 2: Example of Interacting Residues and Binding Scores from Docking Studies of a Benzothiazole Derivative
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Elastase | (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | -7.4 nih.gov | Gln34 nih.gov | Hydrogen Bond nih.gov |
| Asn76, Glu80, Tyr38, Leu73 nih.gov | Hydrophobic nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
QSAR models have been successfully developed for derivatives of 1,2-benzisothiazol-3-one to predict their biological activities. In one study, the caspase-3 inhibitory activities of 53 derivatives of 1,2-benzisothiazol-3-one were modeled using the stepwise-multiple linear regression (SW-MLR) method. brieflands.com The resulting QSAR model was robust, with a correlation coefficient (R²) of 0.91 for the training set and a leave-one-out cross-validation correlation coefficient (Q²) of 0.80. brieflands.com Such models are valuable for predicting the activity of new, unsynthesized compounds. nih.gov
The descriptors used in these models provide insight into the structural features that are important for activity. For the caspase-3 inhibitors, the QSAR model indicated that descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments play a significant role in their inhibitory activity. brieflands.com The development of these predictive models often involves selecting relevant molecular descriptors using techniques like genetic algorithms and then building the regression model. nih.gov These models can then be used to virtually screen libraries of compounds or guide the design of new derivatives with enhanced biological activity. nih.govnih.gov
Identification of Physicochemical Descriptors Correlating with Activity
In the realm of computational and theoretical investigations, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the link between the physicochemical properties of a molecule and its biological activity. For 1,2-benzothiazol-3-one (B13843974) derivatives, including this compound, identifying key physicochemical descriptors is crucial for predicting their therapeutic potential and guiding the design of more potent analogues.
Research into the broader class of 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors has highlighted several physicochemical descriptors that play a significant role in their inhibitory activity. While a specific QSAR study for this compound is not extensively documented in publicly available literature, the findings from related compounds offer valuable insights. These studies consistently point towards the importance of electronic, steric, and hydrophobic parameters in modulating biological responses.
Key Physicochemical Descriptors
The biological activity of benzothiazole derivatives is often correlated with a combination of the following descriptors:
Electronic Descriptors: These properties describe the distribution of electrons within the molecule and its ability to engage in electronic interactions.
Electronegativity: The presence of the bromine atom at the 4-position significantly influences the electronegativity of the aromatic ring. Halogens are known to be electron-withdrawing groups, which can alter the charge distribution across the benzothiazole scaffold. This modification can impact the molecule's ability to interact with biological targets through electrostatic or hydrogen bonding interactions.
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Substituents on the benzothiazole ring can modulate these energies, thereby influencing the compound's reactivity and potential for covalent or non-covalent interactions with target enzymes or receptors.
Steric Descriptors: These descriptors relate to the size and shape of the molecule.
Molar Refractivity: This descriptor is related to the volume of the molecule and its polarizability. It can influence the binding affinity of the compound to its target.
Hydrophobic Descriptors: These properties determine how the molecule interacts with aqueous and lipid environments.
LogP (Partition Coefficient): The lipophilicity of a compound, often quantified by its LogP value, is a crucial determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The bromine atom, being hydrophobic, is expected to increase the LogP value of this compound compared to its non-brominated counterpart. An optimal LogP is often required for a drug candidate to effectively cross biological membranes and reach its target.
Correlation with Biological Activity
While direct correlative data for this compound is limited, studies on similar halogenated heterocyclic compounds suggest that the electronic and steric effects of the bromine atom are likely to be key determinants of its activity. For instance, in various series of bioactive compounds, halogen substitution has been shown to enhance activity by providing favorable interactions with the target protein, such as halogen bonding, or by modulating the compound's ADME profile.
The electron-withdrawing nature of the bromine atom can enhance the acidity of the N-H proton in the thiazolinone ring, potentially influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor. Furthermore, the size and polarizability of the bromine atom can lead to specific interactions within a receptor's binding site that are not possible for the unsubstituted parent compound.
Table of Relevant Physicochemical Descriptors
| Descriptor Category | Specific Descriptor | Expected Influence of 4-Bromo Substitution | Relevance to Biological Activity |
| Electronic | Electronegativity | Increases local electronegativity on the benzene ring. | Modulates electrostatic interactions and hydrogen bonding potential. |
| Dipole Moment | Alters the magnitude and vector of the molecular dipole. | Affects receptor binding and solubility. | |
| HOMO-LUMO Gap | May decrease the energy gap, potentially increasing reactivity. | Influences chemical reactivity and interaction with biological targets. | |
| Steric | Van der Waals Volume | Increases the overall molecular volume. | Crucial for the complementarity of fit within a binding site. |
| Molar Refractivity | Increases, indicating greater polarizability and volume. | Can enhance binding affinity through dispersion forces. | |
| Hydrophobic | LogP | Increases, leading to higher lipophilicity. | Affects membrane permeability, absorption, and distribution. |
Advanced Research Applications and Future Perspectives
Development of Novel Chemical Probes and Diagnostic Tools
The benzothiazole (B30560) core structure is inherently fluorescent, making it an excellent scaffold for the design of chemical probes and diagnostic tools. jchemrev.comjchemrev.com Derivatives of this scaffold are increasingly being developed to detect and visualize specific biological molecules, ions, and environmental parameters.
Researchers have successfully synthesized benzothiazole-based fluorescent probes for various applications:
Ion Detection: Probes have been designed to selectively detect metal ions such as Hg²⁺ and Cu²⁺, exhibiting ratiometric fluorescent responses or quenching behaviors that allow for their quantification and imaging in living cells. nih.gov
pH Monitoring: By coupling the benzothiazole moiety with other responsive units like spiropyrans, scientists have created probes that show remarkable changes in absorption and emission in response to pH variations, enabling the monitoring of cellular acidity. nih.gov
Analyte Sensing: A novel probe incorporating benzothiazole and benzoindole moieties was developed for the sensitive and selective detection of hydrazine (B178648) (N₂H₄) in diverse environments, including soil, food, and water samples. rsc.orgrsc.org
While research has not exclusively focused on 4-Bromo-1,2-benzothiazol-3-one for these purposes, its underlying structure is fundamental to this field. The bromine atom can serve as a strategic point for further chemical modification or to fine-tune the photophysical properties of the probe. Furthermore, benzothiazole-based compounds are being investigated as diagnostic tools for neurodegenerative diseases, highlighting the therapeutic potential of this chemical class. jchemrev.com
Applications in Material Science and Industrial Preservation
The parent compound, 1,2-benzisothiazol-3-one (BIT), is a well-established industrial biocide with potent microbicide and fungicide properties. wikipedia.orgbubbleandbee.com It is widely used as a preservative to prevent microbial contamination and degradation in a vast array of water-based products. The halogenation of such biocides can potentially enhance their antimicrobial efficacy, suggesting that the 4-bromo derivative could offer improved performance in these applications.
The primary industrial uses of the benzisothiazolinone scaffold include:
Paints and Coatings: BIT is used in concentrations of 200–400 ppm to protect emulsion paints, varnishes, and coatings from microbial spoilage. wikipedia.orgirochemical.com One study noted a significant increase in the use of BIT in house paints, rising to 95.8% of products surveyed in 2014. wikipedia.orgirochemical.com
Building Materials: It is a common preservative in adhesives, caulks, sealants, and fillers. wikipedia.org
Cleaning and Consumer Products: The scaffold is found in laundry detergents, fabric softeners, and various home cleaning products. wikipedia.orgirochemical.com
Industrial Processes: It is employed in leather processing, textile solutions, and as a preservative in metalworking fluids. wikipedia.orgirobiocide.com
Oil and Gas: The compound is used in drilling muds and packer fluids to prevent microbial growth. wikipedia.orgirochemical.com
| Application Area | Function | Typical Concentration (ppm) | Reference |
|---|---|---|---|
| Emulsion Paints & Varnishes | Fungicide, Microbicide | 200 - 400 | wikipedia.orgirochemical.com |
| Adhesives & Sealants | Preservative | Data Not Specified | wikipedia.org |
| Laundry Detergents & Cleaners | Preservative | Data Not Specified | wikipedia.org |
| Leather & Textile Processing | Biocide | Data Not Specified | irobiocide.com |
| Oil & Gas Drilling Muds | Preservative | Data Not Specified | irochemical.com |
Catalysis and Ligand Design Based on the this compound Scaffold
The benzothiazole framework is a versatile ligand in coordination chemistry due to the presence of electron-donating nitrogen and sulfur atoms, which can effectively bind to metal centers. wisdomlib.org This has led to the development of numerous benzothiazole-metal complexes that function as catalysts in a variety of organic transformations.
Key aspects of its application in catalysis include:
Metal Complex Formation: Benzothiazole derivatives have been used to synthesize complexes with metals such as cobalt, rhodium, and ruthenium. dissertationtopic.netbiointerfaceresearch.com These complexes often possess structures suitable for coordination catalysis. dissertationtopic.net
Catalytic Reactions: Benzothiazole-ligated metal complexes have shown efficacy in reactions like the hydroformylation and carbonylation of benzyl chloride to produce phenylacetate, a process with industrial value. dissertationtopic.net
Influence of Substituents: The 4-bromo substituent on the benzothiazol-3-one scaffold can significantly alter the electronic properties of the ligand. This modification can modulate the Lewis acidity of the coordinated metal center, thereby influencing the catalytic activity, selectivity, and stability of the complex. This principle is fundamental to rational ligand design for creating more efficient catalysts.
Green Chemistry Approaches for Sustainable Production
The synthesis of benzothiazole and its derivatives is an active area of research within green chemistry, which aims to develop more environmentally benign chemical processes. mdpi.com These principles are directly applicable to the sustainable production of this compound.
Modern, greener synthetic strategies for the benzothiazole scaffold include:
Use of Benign Solvents: Performing reactions in water, which is an environmentally friendly solvent. nih.gov
Reusable Catalysts: Employing heterogeneous catalysts like SnP₂O₇ or nano-NiFe₂O₄, which can be easily recovered and reused, minimizing waste. mdpi.comnih.gov
Energy-Efficient Methods: Utilizing microwave irradiation to reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
One-Pot Syntheses: Designing multi-component reactions where several steps occur in a single reaction vessel, which reduces the need for purification of intermediates and minimizes solvent waste. mdpi.com
Alternative Reagents: Exploring novel reaction pathways, such as the cyclization of 2-aminothiophenols with CO₂ and a hydrosilane, which provides an environmentally benign route and suppresses the formation of benzothiazolone byproducts. mdpi.com
Metal-Catalyzed and Photoinduced Reactions: Developing copper-catalyzed or photoinduced methods for C-S bond formation, which can proceed under milder conditions than traditional approaches. nih.govnih.gov
Integrated Computational-Experimental Design of Next-Generation Benzothiazolone Derivatives
The design of novel benzothiazolone derivatives with enhanced properties is increasingly guided by an integrated approach that combines computational modeling with experimental synthesis and testing. This synergy accelerates the discovery of new lead compounds for various applications. nih.gov
Computational techniques play a crucial role in this process:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of benzothiazolone derivatives and their biological activities, such as anticancer or anticonvulsant effects. nih.govdocumentsdelivered.comnih.govijpsr.com These models help predict the activity of new, unsynthesized compounds.
Molecular Docking: This technique simulates the binding of a ligand (the benzothiazolone derivative) to the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net It provides insights into binding affinity and interactions, guiding the design of more potent inhibitors. nih.govijpbs.combiointerfaceresearch.com
ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed molecules, helping to assess their potential as drug candidates early in the design process.
This integrated workflow allows researchers to rationally design next-generation derivatives based on the this compound scaffold, optimizing for specific biological targets or material properties before committing to extensive laboratory synthesis.
| Technique | Application | Insights Gained | Reference |
|---|---|---|---|
| QSAR | Predicting biological activity (e.g., anticancer, H3-receptor affinity) | Correlation between structural features and potency | nih.govdocumentsdelivered.com |
| Molecular Docking | Simulating ligand-protein binding | Binding modes, affinity scores, key interactions | nih.govnih.govbiointerfaceresearch.com |
| DFT | Calculating electronic and thermodynamic properties | Reactivity, stability, HOMO-LUMO energy gap | mdpi.comresearchgate.net |
| ADME Prediction | Estimating pharmacokinetic properties | Drug-likeness, bioavailability, blood-brain barrier penetration |
Q & A
Q. What are the standard synthetic routes for 4-Bromo-1,2-benzothiazol-3-one, and what factors influence reaction efficiency?
A common approach involves functionalizing the benzothiazol-3-one core via bromination. For example, bromine or brominating agents (e.g., N-bromosuccinimide) can be introduced under controlled conditions (e.g., reflux in anhydrous solvents like DCM or THF). Key variables include reaction temperature, solvent polarity, and the use of catalysts (e.g., Lewis acids) to enhance regioselectivity . Post-synthesis, purification via recrystallization or column chromatography is critical to isolate high-purity product.
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : H and C NMR can confirm the substitution pattern and bromine integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split).
- X-ray crystallography : For unambiguous structural confirmation, particularly when resolving tautomeric forms of the benzothiazol-3-one core .
Q. How should researchers handle safety and stability concerns during experimental work?
- Storage : Store in a dry, ventilated environment at 2–8°C to prevent degradation. Avoid exposure to light or moisture, which may induce hydrolysis .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound is classified as a toxic organic solid; spills require immediate neutralization with inert adsorbents .
Advanced Research Questions
Q. How can computational methods elucidate the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) simulations can model the electron density distribution, identifying reactive sites (e.g., the bromine atom’s electrophilicity). Molecular docking studies may predict interactions with biological targets, such as enzymes or receptors, aiding in drug design . Advanced software (e.g., Gaussian, AutoDock) is recommended for these analyses.
Q. What strategies resolve contradictions in reported biological activity data for benzothiazol-3-one derivatives?
- Comparative assays : Replicate experiments under standardized conditions (e.g., cell lines, solvent controls) to isolate variables.
- Meta-analysis : Cross-reference data from multiple studies to identify trends or outliers. For example, conflicting cytotoxicity results may arise from differences in assay sensitivity or impurity levels .
- Statistical validation : Use ANOVA or t-tests to assess significance in dose-response curves.
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?
- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry, solvent) to identify optimal conditions.
- Catalyst screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to enhance efficiency .
- In-line monitoring : Use techniques like FTIR or HPLC to track intermediate formation and minimize side reactions.
Q. What are the environmental implications of this compound degradation products?
Advanced studies should employ LC-MS/MS to identify degradation byproducts. Ecotoxicity assays (e.g., Daphnia magna or algae growth inhibition tests) evaluate environmental risks. Mitigation strategies include developing biodegradable analogues or catalytic degradation methods .
Data Contradiction and Validation
Q. How to address discrepancies in spectroscopic data across studies?
Q. What methodologies validate the purity of this compound in pharmacological studies?
- HPLC-DAD/UV : Use a C18 column with a gradient elution (e.g., water/acetonitrile) to detect impurities.
- Elemental analysis : Confirm bromine content matches theoretical values (±0.3% tolerance) .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
